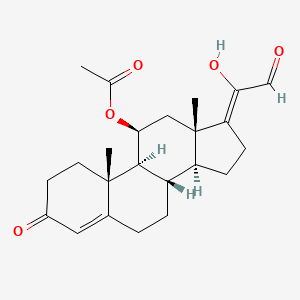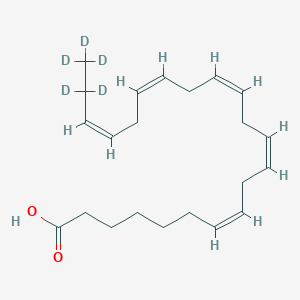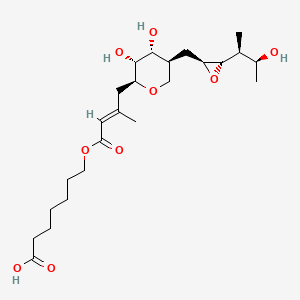
(11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound (11) is a selective δ-secretase inhibitor, known for its non-toxic properties and high selectivity. It interacts with the active and allosteric sites of δ-secretase, making it a valuable tool in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Compound (11) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or reduction.
Industrial Production Methods
In an industrial setting, the production of Compound this compound) is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and consistency.
化学反応の分析
Types of Reactions
Compound (11) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
Compound (11) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme inhibition, particularly δ-secretase, to understand its role in biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where δ-secretase is implicated, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Compound (11) involves its interaction with δ-secretase. It binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects the downstream pathways regulated by δ-secretase, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
DAPT: Another δ-secretase inhibitor with different binding properties.
RO4929097: A γ-secretase inhibitor with a broader range of targets.
LY411575: A potent γ-secretase inhibitor used in similar research applications.
Uniqueness
Compound (11) is unique due to its high selectivity and non-toxic nature, making it a preferred choice for research involving δ-secretase. Its ability to interact with both the active and allosteric sites of the enzyme sets it apart from other inhibitors .
特性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17Z)-17-(1-hydroxy-2-oxoethylidene)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13(25)28-20-11-23(3)17(6-7-18(23)19(27)12-24)16-5-4-14-10-15(26)8-9-22(14,2)21(16)20/h10,12,16-17,20-21,27H,4-9,11H2,1-3H3/b19-18-/t16-,17-,20-,21+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBLXIJBPZHSL-VHGLZKAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=C(C=O)O)C3C1C4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]\2([C@@H](CC/C2=C(\C=O)/O)[C@H]3[C@H]1[C@]4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)










